molecular formula C22H28N4O3S B2952523 7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953011-60-4

7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No. B2952523
CAS RN: 953011-60-4
M. Wt: 428.55
InChI Key: PUGSZONDJWHINO-UHFFFAOYSA-N
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Description

7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

A study explored the synthesis of novel heterocyclic compounds, including thiazolopyrimidines, for their potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant activity as cyclooxygenase-1/2 inhibitors with notable analgesic and anti-inflammatory effects, suggesting their potential in treating related conditions (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial properties of derivatives of thiazolopyrimidines were investigated, demonstrating high antimicrobial activity against various microorganism strains. This highlights the compound's potential in developing new antimicrobial agents (Yurttaş et al., 2016).

Antibacterial Properties

A series of piperazinyl oxazolidinone derivatives were synthesized and evaluated for their antibacterial properties. These compounds showed promising activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, indicating their potential in treating bacterial infections (Tucker et al., 1998).

PPARpan Agonist Synthesis

Efficient synthesis of a potent PPARpan agonist incorporating a thiazolopyrimidine derivative was achieved. This compound could have significant implications in the field of metabolic disorders, offering a new avenue for therapeutic intervention (Guo et al., 2006).

Tocolytic Activity

Research on the synthesis and evaluation of tocolytic activity of a specific thiazolopyrimidine derivative indicated significant inhibition of uterine muscle contractions. This suggests its potential application in managing preterm labor or other conditions requiring uterine relaxation (Lucky & Omonkhelin, 2009).

properties

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-15(2)17-13-21(28)26-16(14-30-22(26)23-17)12-20(27)25-10-8-24(9-11-25)18-6-4-5-7-19(18)29-3/h4-7,13,15-16H,8-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGSZONDJWHINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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